N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline
Description
The compound "N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline" is a heterocyclic organic molecule featuring a 1,4-thiazepane core substituted with a thiophen-2-yl group and an N,N-dimethylaniline moiety. Its structure combines sulfur- and nitrogen-containing rings, which are common in pharmaceuticals and materials science due to their electronic and conformational flexibility.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS2/c1-19(2)15-6-3-5-14(13-15)18(21)20-9-8-17(23-12-10-20)16-7-4-11-22-16/h3-7,11,13,17H,8-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTIBKIEJPIZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(SCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline typically involves multiple steps, starting with the preparation of the thiophene and thiazepane intermediates. One common method involves the condensation of a thiophene derivative with a thiazepane precursor under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline involves its interaction with specific molecular targets and pathways. The thiophene and thiazepane rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. The aniline moiety can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis requires structural analogs, but the provided evidence lacks specific data on this compound or its derivatives . Below is a generalized discussion based on related chemical motifs:
Thiophene-Containing Analogues
Thiophene derivatives, such as the polymer "CD1" in , share electronic properties due to the sulfur atom’s conjugation. However, the polymer in incorporates multiple thiophene units and fluorinated benzodithiophene groups, which enhance charge transport in optoelectronic materials . In contrast, the target compound’s single thiophen-2-yl group may limit its conductivity but improve solubility or binding specificity in biological contexts.
Thiazepane Derivatives
1,4-Thiazepane rings are less common than piperazine or morpholine analogs.
Aromatic Amine Moieties
The N,N-dimethylaniline group in the compound resembles motifs in dyes and photoactive materials. For example, polythiophene-based polymers (as in ) often pair with electron-rich aromatic amines for donor-acceptor architectures . Differences in steric bulk (dimethyl groups) could modulate solubility or steric hindrance in supramolecular assemblies.
Data Limitations and Methodological Tools
The absence of experimental data for the target compound precludes quantitative comparisons. However, crystallographic tools like SHELXL () and OLEX2 () are critical for resolving such structures. For instance:
Biological Activity
N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazepane ring and a thiophene moiety, which are known for contributing to biological activity. Its molecular formula is with a molecular weight of approximately 270.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂OS |
| Molecular Weight | 270.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1704637-46-6 |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting essential metabolic enzymes. Studies have shown it to be effective against various Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Its effectiveness varies across different cancer cell lines, indicating a potential for targeted cancer therapies.
Research Findings
Multiple studies have evaluated the biological activity of this compound:
- A study published in Molecules highlighted its anti-leishmanial activity, demonstrating IC50 values in the low micromolar range against Leishmania donovani promastigotes .
- Another investigation assessed its antibacterial efficacy, revealing that it was significantly more active against methicillin-resistant Staphylococcus aureus than standard antibiotics like streptomycin .
Case Studies
- Anti-Leishmanial Activity : In vitro assays demonstrated that this compound exhibited potent anti-leishmanial effects with minimal cytotoxicity to human cells . The structure–activity relationship (SAR) analysis indicated that modifications to the thiophene or thiazepane rings could enhance efficacy.
- Antibacterial Efficacy : A comparative study showed that this compound had a minimum inhibitory concentration (MIC) lower than many conventional antibiotics against several bacterial strains, suggesting its potential as an alternative treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
